![molecular formula C17H18ClNO B2691838 N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide CAS No. 2411304-75-9](/img/structure/B2691838.png)
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide, commonly known as Chloroacetanilide, is a white crystalline solid with a molecular formula of C16H16ClNO. It is widely used in the field of agriculture as a herbicide to control the growth of weeds in crops. Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
科学的研究の応用
Chloroacetanilide has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in various crops, including corn, soybeans, and wheat. Chloroacetanilide inhibits the growth of weeds by interfering with the process of photosynthesis, which is essential for the growth and survival of plants. In addition to its use as a herbicide, Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
作用機序
Chloroacetanilide acts as a photosystem II inhibitor, which means it interferes with the process of photosynthesis in plants. Photosystem II is responsible for the absorption of light and the conversion of energy into a usable form. Chloroacetanilide binds to the D1 protein, which is a critical component of photosystem II, and prevents the transfer of electrons, leading to a disruption in the process of photosynthesis.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have both acute and chronic effects on the environment. In acute exposure, it can cause skin irritation, eye irritation, and respiratory distress. In chronic exposure, it can lead to the accumulation of the herbicide in soil and water, which can have adverse effects on the ecosystem. Chloroacetanilide has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
実験室実験の利点と制限
Chloroacetanilide is a widely used herbicide, and its mechanism of action has been extensively studied. It is relatively easy to synthesize and has a high level of purity. However, the use of Chloroacetanilide in lab experiments is limited due to its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling Chloroacetanilide to ensure their safety and the safety of the environment.
将来の方向性
There are several future directions for the study of Chloroacetanilide. One area of research is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on the ecosystem. Another area of research is the study of the mechanism of action of Chloroacetanilide in more detail, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of Chloroacetanilide on different organisms could provide insight into its potential impact on the environment.
Conclusion:
Chloroacetanilide is a widely used herbicide that is used to control the growth of weeds in various crops. It acts as a photosystem II inhibitor and interferes with the process of photosynthesis in plants. Chloroacetanilide has both acute and chronic effects on the environment and has been shown to have toxic effects on aquatic organisms. While Chloroacetanilide is relatively easy to synthesize, its use in lab experiments is limited due to its toxicity and potential environmental impact. There are several future directions for the study of Chloroacetanilide, including the development of new herbicides, the study of its mechanism of action, and the study of its impact on different organisms.
合成法
The synthesis of Chloroacetanilide involves the reaction between 2-chloroacetyl chloride and N,N-bis(2-methylphenyl)methylamine in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the amine to form an amide.
特性
IUPAC Name |
N-[bis(2-methylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-3-5-9-14(12)17(19-16(20)11-18)15-10-6-4-8-13(15)2/h3-10,17H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQZFYHLPIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

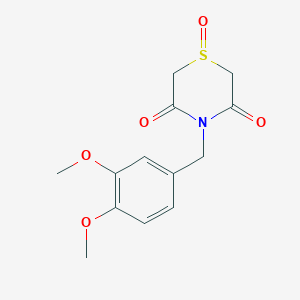
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)
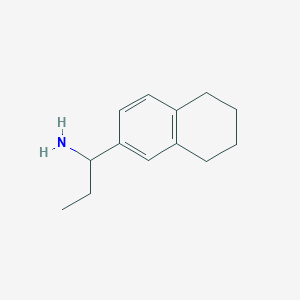
![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)
![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)
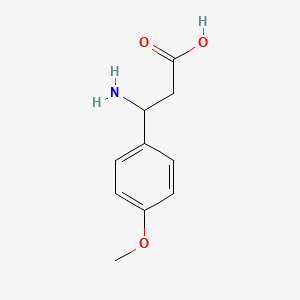
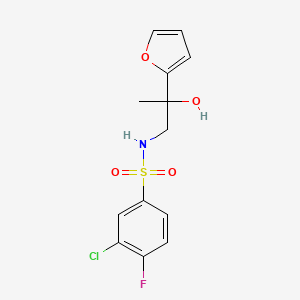
![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)
![[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B2691767.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)
![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)
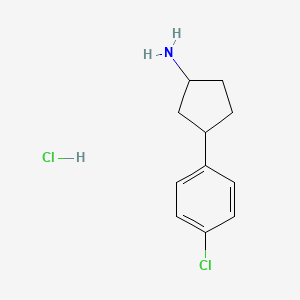
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)
